2-(Perfluoroalkyl)ethyl methacrylate

概要

説明

2-(Perfluoroalkyl)ethyl methacrylate is an organic compound known for its unique properties, including low surface tension, chemical stability, and resistance to heat and electrical insulation. It is a colorless liquid with low viscosity and is soluble in various organic solvents. This compound is primarily used in the preparation of specialty polymers and coatings, offering excellent temperature resistance, corrosion resistance, and electrical properties .

準備方法

Synthetic Routes and Reaction Conditions

2-(Perfluoroalkyl)ethyl methacrylate is typically synthesized through esterification reactions. One common method involves the reaction of perfluoroalkyl alcohol with ethyl methacrylate in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of environmentally friendly reagents and recycling of by-products are also considered to minimize environmental impact .

化学反応の分析

Types of Reactions

2-(Perfluoroalkyl)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: This compound can polymerize to form homopolymers and copolymers, often initiated by free radical initiators.

Substitution Reactions: It can participate in substitution reactions where the perfluoroalkyl group is replaced by other functional groups.

Common Reagents and Conditions

Polymerization: Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.

Substitution: Reagents such as alkyl halides and strong bases are used under controlled conditions to achieve substitution reactions.

Major Products

Homopolymers and Copolymers: These are the primary products formed during polymerization, used in various applications like coatings and adhesives.

Substituted Derivatives: These products are formed during substitution reactions and can be used for further chemical modifications.

科学的研究の応用

Coatings

PFEMA is widely utilized in the production of fluoropolymer coatings. These coatings exhibit high thermal stability, chemical resistance, and low surface energy, making them ideal for:

- Automotive Coatings : Providing durability and resistance to environmental factors.

- Electronics : Used as protective coatings for electronic components to enhance performance and longevity.

- Aerospace : PFEMA-based coatings are applied to aircraft components for improved resistance to harsh conditions.

Adhesives and Sealants

The incorporation of PFEMA in adhesives enhances their performance by providing:

- Increased Bond Strength : PFEMA improves adhesion to various substrates including metals and plastics.

- Chemical Resistance : Adhesives formulated with PFEMA can withstand exposure to aggressive chemicals, making them suitable for industrial applications.

Fluoroelastomers

PFEMA serves as a building block for synthesizing fluoroelastomers, which are crucial in applications requiring flexibility and resilience under extreme conditions. These elastomers are used in:

- Seals and Gaskets : Providing reliable sealing solutions in automotive and aerospace industries.

- High-Temperature Applications : Suitable for environments where conventional elastomers would fail.

Case Study 1: Coatings for Aluminum Surfaces

A study investigated the application of PFEMA as a coating material on aluminum substrates. The results demonstrated that PFEMA-based coatings offered superior adhesion compared to traditional coatings, significantly enhancing corrosion resistance. This application is particularly relevant in aerospace manufacturing where lightweight materials like aluminum are prevalent.

Case Study 2: Copolymerization with Methyl Methacrylate

Research on the copolymerization of PFEMA with methyl methacrylate (MMA) revealed that the resulting copolymers exhibited improved mechanical properties compared to MMA alone. The study highlighted that incorporating PFEMA into MMA copolymers enhanced thermal stability and reduced flammability, making these materials suitable for high-performance applications in construction and automotive sectors .

Data Summary Table

| Application Area | Key Benefits | Specific Uses |

|---|---|---|

| Coatings | High thermal stability, chemical resistance | Automotive, electronics, aerospace |

| Adhesives | Increased bond strength | Industrial bonding |

| Fluoroelastomers | Flexibility under extreme conditions | Seals, gaskets |

| Copolymers | Enhanced mechanical properties | Construction materials |

Safety Considerations

While PFEMA has numerous applications, it is essential to consider safety regulations due to its potential health hazards. Regulatory agencies classify it as a hazardous material due to risks such as skin irritation and potential respiratory effects upon prolonged exposure. Proper handling procedures must be followed to mitigate these risks.

作用機序

The mechanism by which 2-(Perfluoroalkyl)ethyl methacrylate exerts its effects is primarily through its incorporation into polymer matrices. The perfluoroalkyl groups provide hydrophobicity and chemical resistance, while the methacrylate moiety allows for polymerization and cross-linking. This combination results in materials with unique properties such as low surface energy, high thermal stability, and excellent chemical resistance .

類似化合物との比較

Similar Compounds

2-(Perfluoroalkyl)ethyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group.

2,2,2-Trifluoroethyl methacrylate: Contains a trifluoroethyl group, offering different properties in terms of hydrophobicity and thermal stability.

Uniqueness

2-(Perfluoroalkyl)ethyl methacrylate stands out due to its combination of perfluoroalkyl and methacrylate groups, providing a balance of hydrophobicity, chemical resistance, and polymerizability. This makes it particularly useful in applications requiring durable and high-performance materials .

生物活性

2-(Perfluoroalkyl)ethyl methacrylate (PFEMA) is a fluorinated methacrylate compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFEMA, focusing on its mechanisms of action, biochemical interactions, and implications for health and environmental safety.

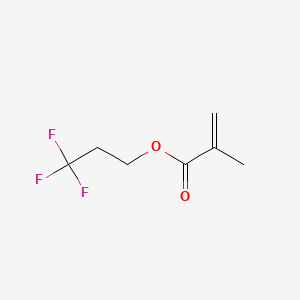

Chemical Structure and Properties

PFEMA is characterized by a perfluoroalkyl group attached to an ethyl methacrylate backbone. This structure imparts significant hydrophobicity and chemical stability, making it useful in various industrial applications, including coatings and polymers.

Target Interactions

PFEMA interacts with various biomolecules, including enzymes and cell membranes. Its perfluorinated tail enhances its affinity for lipid-rich environments, potentially affecting membrane fluidity and integrity.

Biochemical Pathways

The compound can affect several biochemical pathways by modulating enzyme activity. For instance, it may inhibit or activate specific enzymes involved in metabolic processes, influencing cellular signaling pathways and gene expression .

Cellular Impact

Research indicates that PFEMA can influence cell proliferation and viability. In vitro studies have shown that exposure to PFEMA can lead to altered cellular functions, including changes in metabolic activity and apoptosis . For example, perfluoroalkyl substances (PFAS), similar in structure to PFEMA, have been shown to disrupt thyroid hormone signaling in rat thyroid cell lines, leading to increased cell death at high concentrations .

Toxicological Studies

Toxicological assessments have revealed that PFEMA exhibits dose-dependent effects on cellular systems. At low concentrations, it may have minimal effects; however, higher concentrations can lead to significant cytotoxicity. Animal studies suggest that prolonged exposure to high doses may result in adverse health effects, including endocrine disruption and developmental toxicity .

Case Studies

Environmental Considerations

PFEMA is part of a broader class of perfluoroalkyl substances (PFAS) known for their persistence in the environment. Studies indicate that these compounds can degrade into more harmful substances like perfluorooctanoic acid (PFOA), raising concerns about their long-term ecological impacts . The environmental stability of PFEMA suggests that it may accumulate in biological systems, leading to bioaccumulation and biomagnification through food webs.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Perfluoroalkyl group attached to ethyl methacrylate |

| Mechanism of Action | Interacts with enzymes and cellular membranes; modulates biochemical pathways |

| Cellular Effects | Alters cell proliferation; potential cytotoxicity at high doses |

| Environmental Impact | Persistent in the environment; potential for bioaccumulation |

特性

IUPAC Name |

3,3,3-trifluoropropyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-5(2)6(11)12-4-3-7(8,9)10/h1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEGHEFYVNDALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65530-66-7 | |

| Details | Compound: Poly(difluoromethylene), α-fluoro-ω-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]- | |

| Record name | Poly(difluoromethylene), α-fluoro-ω-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65530-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70873889 | |

| Record name | 3,3,3-Trifluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65530-66-7, 146188-32-1 | |

| Record name | Poly(difluoromethylene), .alpha.-fluoro-.omega.-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,3-Trifluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。